molecular formula C5H7N3 B152807 pyridine-3,5-diamine CAS No. 4318-78-9

pyridine-3,5-diamine

Cat. No.: B152807
CAS No.: 4318-78-9
M. Wt: 109.13 g/mol
InChI Key: ABYXFACYSGVHCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

pyridine-3,5-diamine is an organic compound with the chemical formula C5H7N3. It is a derivative of pyridine, characterized by the presence of two amino groups at the 3rd and 5th positions of the pyridine ring. This compound appears as a colorless crystalline solid and is known for its solubility in water, alcohol, and ether .

Mechanism of Action

Target of Action

The primary target of 3,5-Diaminopyridine is the potassium channels present in nerve terminals . These channels play a crucial role in the transmission of nerve impulses, which are essential for various physiological processes.

Mode of Action

3,5-Diaminopyridine works by blocking the efflux of potassium ions in nerve terminals . This action prolongs the duration of the action potential, allowing calcium channels to remain open for a longer time . The extended opening of these channels facilitates a greater release of acetylcholine, a neurotransmitter that stimulates muscle contraction at the end plate .

Biochemical Pathways

The primary biochemical pathway affected by 3,5-Diaminopyridine involves the neurotransmission process . By blocking potassium channels and prolonging the action potential, there is an increased influx of calcium ions. This influx triggers the release of more acetylcholine into the synaptic cleft, enhancing neurotransmission .

Result of Action

The increased release of acetylcholine resulting from the action of 3,5-Diaminopyridine leads to enhanced muscle stimulation . This can be particularly beneficial in conditions where muscle stimulation is compromised, such as in Lambert-Eaton myasthenic syndrome (LEMS).

Biochemical Analysis

Biochemical Properties

Pyridine-3,5-diamine is known to undergo Schiff base condensation reactions, resulting in products that behave as flexible and multidentate bioactive ligands . These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems, which are considered to be very important in numerous metabolic reactions .

Molecular Mechanism

Related compounds like 3,4-DAP are known to block presynaptic potassium channels, prolonging the action potential and increasing presynaptic calcium concentrations . This leads to enhanced exocytosis of acetylcholine-containing vesicles and enhanced impulse transmission at central and peripheral synapses .

Temporal Effects in Laboratory Settings

Studies on related compounds like 3,4-DAP have shown that its effects on muscle strength score and compound muscle action potential amplitude can be significant, suggesting that this compound may have similar temporal effects .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Studies on related compounds like 3,4-DAP have shown that its effects can be dose-dependent .

Metabolic Pathways

Related compounds like 3,4-DAP are metabolized primarily through acetylation to 3-N-acetylamifampridine .

Transport and Distribution

Related compounds like 3,4-DAP are known to be quickly and almost completely absorbed from the gut .

Subcellular Localization

The localization of a protein or compound can provide valuable insights into its function and the environments in which it operates .

Preparation Methods

Synthetic Routes and Reaction Conditions: pyridine-3,5-diamine can be synthesized through several methods. One common approach involves the reduction of 3,5-dinitropyridine using hydrogen in the presence of a catalyst such as palladium on carbon. Another method includes the oxidation of 3,5-dimethylpyridine to form 3,5-pyridinedicarboxylic acid, followed by acyl chlorination to obtain 3,5-pyridinedicarbonyl chloride. This intermediate then undergoes ammoniation to form 3,5-pyridinedimethylformamide, which is subsequently subjected to Hofmann degradation to yield 3,5-diaminopyridine .

Industrial Production Methods: Industrial production of 3,5-diaminopyridine typically follows the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of solid manganese dioxide as an oxidizing agent is preferred due to its recyclability and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions: pyridine-3,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: pyridine-3,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metals and its role in enhancing neurotransmitter release make it particularly valuable in both research and therapeutic contexts .

Properties

IUPAC Name

pyridine-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c6-4-1-5(7)3-8-2-4/h1-3H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYXFACYSGVHCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80195766
Record name Pyridine, 3,5-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80195766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4318-78-9
Record name 3,5-Pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4318-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3,5-diamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004318789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3,5-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80195766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
pyridine-3,5-diamine
Reactant of Route 2
Reactant of Route 2
pyridine-3,5-diamine
Reactant of Route 3
pyridine-3,5-diamine
Reactant of Route 4
pyridine-3,5-diamine
Reactant of Route 5
pyridine-3,5-diamine
Reactant of Route 6
Reactant of Route 6
pyridine-3,5-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.